3-Bromo-6-ethylpyridin-2-ol
Description
3-Bromo-6-ethylpyridin-2-ol (molecular formula C₇H₈BrNO, molecular weight 202.05 g/mol) is a brominated pyridine derivative featuring a hydroxyl group at position 2, an ethyl substituent at position 6, and a bromine atom at position 2. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its ethyl group enhances lipophilicity compared to smaller substituents like methyl, influencing solubility and reactivity in organic transformations .
Properties
CAS No. |
1206774-09-5 |
|---|---|
Molecular Formula |
C7H8BrNO |
Molecular Weight |
202.05 g/mol |
IUPAC Name |
3-bromo-6-ethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-2-5-3-4-6(8)7(10)9-5/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
HYNGCWHQINFMPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C(=O)N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-ethylpyridin-2-ol can be achieved through several methods. One common approach involves the bromination of 6-ethyl-2-hydroxy-pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-ethylpyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxy group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 3-substituted-6-ethyl-2-hydroxy-pyridine derivatives.
Oxidation: Formation of 3-bromo-6-ethyl-2-pyridone.
Reduction: Formation of 6-ethyl-2-hydroxy-pyridine or 3-bromo-6-ethyl-pyridine.
Scientific Research Applications
3-Bromo-6-ethylpyridin-2-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Material Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-ethylpyridin-2-ol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with their normal function. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Differences
6-Bromo-2-methylpyridin-3-ol (C₆H₆BrNO)
- Substituents : Methyl at position 2, bromine at position 6, hydroxyl at position 3.
- Key Differences : The ethyl group in 3-Bromo-6-ethylpyridin-2-ol increases steric bulk and hydrophobicity compared to the methyl group here. Bromine positions (3 vs. 6) alter electronic effects on the pyridine ring, impacting reactivity in nucleophilic substitutions .
6-Bromo-2-chloropyridin-3-ol (C₅H₃BrClNO)
- Substituents : Chlorine at position 2, bromine at position 4.
- However, the ethyl group improves solubility in non-polar solvents .
2-Bromo-6-(hydroxymethyl)pyridin-3-ol (C₆H₅BrNO₂)
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (LogP) |
|---|---|---|---|
| This compound | 202.05 | 145–148* | 1.8 |
| 6-Bromo-2-methylpyridin-3-ol | 188.02 | 160–162 | 1.2 |
| 5-Bromo-6-fluoropyridin-3-ol | 206.00 | 172–175 | 1.5 |
| 6-Bromo-2-chloropyridin-3-ol | 208.44 | 185–188 | 0.9 |
*Estimated based on analogs.
Key Trends :
Reactivity in Cross-Coupling Reactions
- Palladium-Catalyzed Amination : this compound undergoes coupling with aromatic amines, similar to intermediates like 6-bromo-2,4,5-trimethylpyridin-3-ol (). However, the ethyl group may slow reaction rates due to steric hindrance compared to methyl-substituted analogs .
- Suzuki-Miyaura Coupling : Bromine at position 3 (meta to hydroxyl) in the target compound offers regioselectivity advantages over para-substituted bromines (e.g., 6-Bromo-2-methylpyridin-3-ol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
